[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Overview
Description
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate, more commonly known as Z-3-Chloro-2-oxoindole-1-methyl-2-dichloroacetate, is a synthetic organic compound which has found a variety of applications in scientific research. It is a type of indole-based compound and is used in a variety of lab experiments and research studies.
Scientific Research Applications
1. Synthesis and Properties
The compound (Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate is part of a class of biologically active compounds derived from 2-oxoindoline. These derivatives, including well-known amino acids like tryptophan and synthetic drugs such as indomethacin, have been extensively studied for their physicochemical and biological characteristics. Research indicates that the highest nootropic activity among these compounds is shown by substances containing amino acid esters moieties (Altukhov, 2014).
2. Anticancer Activity
Studies have shown that derivatives of 2-oxoindol-3-ylidene, similar to the compound , exhibit significant anticancer activity. For example, a study involving the stereoselective synthesis of certain derivatives revealed broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).
3. Biological Imaging Applications
In the realm of biological imaging, fluorescent sensors based on derivatives of 2-oxoindol-3-ylidene have been synthesized and characterized. These sensors, used in confocal microscopy studies, have demonstrated cell permeability and responsiveness in vivo, making them useful in biological imaging applications (Nolan et al., 2006).
properties
IUPAC Name |
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)14(16(22)23)21-25-17(24)15(19)20/h1-8,15H,9H2/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNTYNLFICLKSS-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C(Cl)Cl)C(=O)N2CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C(Cl)Cl)/C(=O)N2CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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